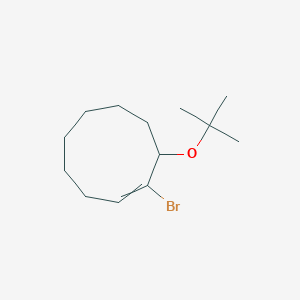

1-Bromo-9-tert-butoxycyclonon-1-ene

Description

1-Bromo-9-tert-butoxycyclonon-1-ene is a nine-membered cyclic compound featuring a bromine atom at position 1 and a bulky tert-butoxy group (-OC(CH₃)₃) at position 9, with a double bond at position 1. This structure combines electrophilic bromine, steric hindrance from the tert-butoxy group, and ring strain inherent to medium-sized cycloalkenes.

Properties

CAS No. |

60996-44-3 |

|---|---|

Molecular Formula |

C13H23BrO |

Molecular Weight |

275.22 g/mol |

IUPAC Name |

1-bromo-9-[(2-methylpropan-2-yl)oxy]cyclononene |

InChI |

InChI=1S/C13H23BrO/c1-13(2,3)15-12-10-8-6-4-5-7-9-11(12)14/h9,12H,4-8,10H2,1-3H3 |

InChI Key |

AHHZOIPDFBVQDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CCCCCCC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-9-tert-butoxycyclonon-1-ene typically involves the bromination of 9-tert-butoxycyclonon-1-ene. This can be achieved through the reaction of 9-tert-butoxycyclonon-1-ene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 1-Bromo-9-tert-butoxycyclonon-1-ene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-9-tert-butoxycyclonon-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions are typically carried out in polar solvents like ethanol or water.

Elimination Reactions: Strong bases such as potassium tert-butoxide in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include 9-tert-butoxycyclonon-1-ol, 9-tert-butoxycyclonon-1-amine, etc.

Elimination Reactions: The major product is 9-tert-butoxycyclononene.

Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-9-tert-butoxycyclonon-1-ene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound can be used in the development of new drugs and therapeutic agents.

Material Science: It is used in the synthesis of novel materials with unique properties.

Agrochemical Research: The compound can be employed in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-Bromo-9-tert-butoxycyclonon-1-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The tert-butoxy group can participate in various reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

1-Bromo-9-tert-butoxycyclonon-1-ene

- Structure: Cyclononene ring with Br (C1) and tert-butoxy (C9) substituents.

- Functional Groups : Bromine (electrophilic site), ether (tert-butoxy), and alkene.

9-Bromo-1-nonene (Evidence Compound)

- Structure: Linear nonene chain with Br at C9 and a terminal double bond at C1 .

- Molecular Formula : C₉H₁₇Br (vs. C₁₂H₂₁BrO for the cyclic compound).

- Functional Groups : Bromine and alkene.

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.